Para-Pyrrole Benzamide Substituent vs. Ortho-Methyl: Predicted Lipophilicity and H-Bond Acceptor Capacity for Kinase Hinge Binding
The target compound carries a 4-(1H-pyrrol-1-yl) substituent on the benzamide ring, providing an additional H-bond acceptor (pyrrole N) absent in the 2-methyl analog (CAS 1396874-93-3). Predicted logP values—target compound cLogP ≈ 3.3 (ChemDraw/ACD Labs estimation) vs. comparator ~2.9 reflect the larger, more lipophilic pyrrole group, which would be expected to fill deeper into a hydrophobic kinase back pocket. Published SAR on pyrazolo[1,5-a]pyridine PI3K inhibitors confirms that 4-position benzamide substituents critically modulate p110α isoform selectivity and potency (up to >100-fold shifts in IC50 for different 4-substituents) [1]. The pyrrole moiety introduces additional π-π stacking capacity with conserved aromatic residues found in kinase ATP pockets (e.g., Phe, Tyr gatekeeper residues) compared to the simple methyl group of the 2-methyl analog [1].
| Evidence Dimension | Predicted logP and H-bond acceptor count |
|---|---|
| Target Compound Data | logP (predicted) ~3.3 ± 0.5; HBA = 4 (amide C=O, pyrrole N, pyrazolo N1/N4) |
| Comparator Or Baseline | 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396874-93-3): logP ~2.9; HBA = 3 (no pyrrole N) |
| Quantified Difference | ΔlogP ≈ +0.4; ΔHBA = +1; pyrrole introduces ~1 additional aromatic ring for π-stacking |
| Conditions | In silico prediction (ChemDraw/ACD Labs); note that published PI3K SAR shows 4-substituent variations alter p110α IC50 by >100-fold [1] |
Why This Matters
The additional H-bond acceptor and lipophilic pyrrole ring may confer distinct binding modes within kinase ATP sites that are not achievable with ortho-methyl or unsubstituted benzamide analogs, making this compound a preferred choice for projects targeting kinases where 4-position benzamide engagement is critical.
- [1] Kendall JD, O'Connor PD, Marshall AJ, et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem. 2012;20(1):69-85. doi:10.1016/j.bmc.2011.11.029 View Source
